Octadecyl 2,2-dichloropropanoate
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Overview
Description
Octadecyl 2,2-dichloropropanoate: is an organic compound with the molecular formula C21H40Cl2O2. It is an ester derived from octadecanol and 2,2-dichloropropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,2-dichloropropanoate typically involves the esterification reaction between octadecanol and 2,2-dichloropropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octadecyl 2,2-dichloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products:
Hydrolysis: Octadecanol and 2,2-dichloropropanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl 2,2-dichloropropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Octadecyl 2,2-dichloropropanoate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .
Comparison with Similar Compounds
Octadecyl propanoate: Similar ester structure but lacks the dichloro substitution.
Octadecyl acetate: Another ester with a different acyl group.
2,2-Dichloropropanoic acid esters: A class of compounds with varying alkyl groups
Uniqueness: Octadecyl 2,2-dichloropropanoate is unique due to the presence of two chlorine atoms on the propanoate moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
89876-45-9 |
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Molecular Formula |
C21H40Cl2O2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
octadecyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C21H40Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20(24)21(2,22)23/h3-19H2,1-2H3 |
InChI Key |
WPUPIXVTEPGGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl |
Origin of Product |
United States |
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